Fumaramine

Description

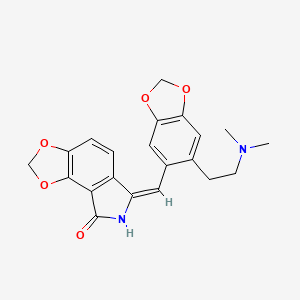

Structure

2D Structure

3D Structure

Properties

CAS No. |

30341-99-2 |

|---|---|

Molecular Formula |

C21H20N2O5 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

(6E)-6-[[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylidene]-[1,3]dioxolo[4,5-g]isoindol-8-one |

InChI |

InChI=1S/C21H20N2O5/c1-23(2)6-5-12-8-17-18(27-10-26-17)9-13(12)7-15-14-3-4-16-20(28-11-25-16)19(14)21(24)22-15/h3-4,7-9H,5-6,10-11H2,1-2H3,(H,22,24)/b15-7+ |

InChI Key |

ZURFNKDWDFKHSG-VIZOYTHASA-N |

SMILES |

CN(C)CCC1=CC2=C(C=C1C=C3C4=C(C5=C(C=C4)OCO5)C(=O)N3)OCO2 |

Isomeric SMILES |

CN(C)CCC1=CC2=C(C=C1/C=C/3\C4=C(C5=C(C=C4)OCO5)C(=O)N3)OCO2 |

Canonical SMILES |

CN(C)CCC1=CC2=C(C=C1C=C3C4=C(C5=C(C=C4)OCO5)C(=O)N3)OCO2 |

Synonyms |

fumaramine |

Origin of Product |

United States |

Structural Elucidation and Revisional Chemistry of Fumaramine

Historical Perspectives on Initial Structural Postulations

The initial chapter in the structural story of Fumaramine was marked by a misinterpretation of early analytical data. The originally proposed structure for this compound, along with the related alkaloid fumaridine, suggested the presence of a conjugated imine function and a dimethylamino group at the C-5 position. This postulation was, however, inconsistent with several key physical properties of the compound. Notably, this compound was described as a yellow substance, a characteristic not readily explained by the chromophoric groups present in the initial structural model. Furthermore, the proposed structure possessed a chiral center at C-5, yet there was no report of optical activity for the isolated alkaloid. These discrepancies between the proposed structure and the observed properties hinted at the need for a re-evaluation of the initial hypothesis. Early spectroscopic data that contributed to the initial, albeit incorrect, structural assignment included infrared absorption at 1705 cm⁻¹ and UV-Vis absorption maxima at 228, 297, and 368 nm.

Methodologies for Structural Confirmation and Revision

The definitive revision of this compound's structure was made possible by the application of advanced spectroscopic and spectrometric methods, which provided irrefutable evidence against the initial postulation and illuminated the true atomic arrangement.

Advanced Spectroscopic Characterization in Structural Delineation

Modern analytical techniques were instrumental in dismantling the incorrect structure and establishing the correct one. High-resolution mass spectrometry (HRMS) provided a precise molecular formula of C₂₁H₂₀N₂O₅, which was crucial for subsequent structural deductions.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, played the most significant role in revealing the connectivities of atoms within the molecule. Detailed analysis of the NMR spectra allowed for the unambiguous assignment of protons and carbons, revealing a structural framework inconsistent with the initially proposed imine-containing structure.

Infrared (IR) spectroscopy, while part of the initial analysis, was re-evaluated in the context of the new data. The characteristic absorption bands were found to be more consistent with the revised phthalideisoquinoline imide structure rather than the originally suggested framework.

Comparative Structural Analysis with Related Phthalideisoquinoline Alkaloids

The revised structure of this compound places it firmly within the family of phthalideisoquinoline alkaloids, inviting a comparative analysis with structurally similar compounds such as hydrastine (B1673436) imide and bicuculline (B1666979) imide. The re-evaluation of a related alkaloid, fumaridine, led to its revised structure being identified as identical to the known compound, hydrastine imide. researchgate.net

This compound, in its corrected form, shares the fundamental phthalideisoquinoline imide core with these related alkaloids. The key structural distinctions lie in the substitution patterns on the aromatic rings and the nature of the nitrogen-containing side chain. A detailed comparison of their structures highlights the subtle variations that can arise from biosynthetic pathways within different plant species.

| Compound | Molecular Formula | Key Structural Features |

| This compound | C₂₁H₂₀N₂O₅ | Phthalideisoquinoline imide core with a specific substitution pattern on the aromatic rings and a dimethylaminoethyl side chain. |

| Hydrastine Imide | C₂₁H₁₉NO₆ | Phthalideisoquinoline imide core, representing the revised structure of the related alkaloid fumaridine. researchgate.net |

| Bicuculline Imide | C₂₀H₁₅NO₆ | Phthalideisoquinoline imide core, differing from this compound and Hydrastine Imide in its substitution and stereochemistry. |

Biosynthetic Pathways of Fumaramine in Plant Systems

Precursor Identification and Elucidation

The biosynthetic journey to Fumaramine begins with primary metabolites that are channeled into the specialized BIA pathway. The foundational precursor for all BIAs, including this compound, is L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) kegg.jpfrontiersin.org.

The condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS), marks the first committed step in BIA biosynthesis, yielding (S)-norcoclaurine nih.gov. This central intermediate then undergoes a series of modifications, including O-methylation, N-methylation, and hydroxylation, to produce the pivotal branch-point intermediate, (S)-reticuline wikipedia.org.

From (S)-reticuline, the pathway diverges to produce a vast array of BIA skeletons. For the formation of this compound, the pathway proceeds towards the synthesis of protopine (B1679745) alkaloids. The conversion of (S)-reticuline to (S)-scoulerine is a critical step, catalyzed by the berberine bridge enzyme (BBE) frontiersin.orgnih.gov. (S)-scoulerine then undergoes further enzymatic transformations to yield other protoberberine and protopine alkaloids.

Protopine itself is a significant alkaloid found in Fumaria officinalis and is considered a direct precursor to spirobenzylisoquinoline alkaloids like this compound wikipedia.orgnih.govresearchgate.net. The structural rearrangement of a protopine-type alkaloid is the final key step leading to the formation of the spiro-carbon center characteristic of this compound.

Table 1: Key Precursors in the Biosynthetic Pathway of this compound

| Precursor Molecule | Classification | Role in Pathway |

| L-Tyrosine | Amino Acid | Primary building block |

| Dopamine | Phenylpropanoid | Condensation partner with 4-HPAA |

| 4-Hydroxyphenylacetaldehyde | Phenylpropanoid | Condensation partner with dopamine |

| (S)-Norcoclaurine | Benzylisoquinoline Alkaloid | First committed intermediate |

| (S)-Reticuline | Benzylisoquinoline Alkaloid | Central branch-point intermediate |

| (S)-Scoulerine | Protoberberine Alkaloid | Intermediate downstream of (S)-reticuline |

| Protopine | Protopine Alkaloid | Immediate precursor to the spirobenzylisoquinoline skeleton |

Proposed Enzymatic Transformations and Reaction Mechanisms

The transformation of a protopine-type precursor into the spirobenzylisoquinoline scaffold of this compound involves a significant skeletal rearrangement. While the precise enzymatic machinery is yet to be fully elucidated, plausible chemical mechanisms have been proposed.

While direct enzymatic evidence is pending, the formation of the spiro-cyclic system in this compound from a protopine precursor can be conceptualized through mechanisms analogous to known organic reactions.

A Cope elimination , which involves the syn-elimination of a tertiary amine oxide to form an alkene and a hydroxylamine, is a plausible, though not biochemically confirmed, step. masterorganicchemistry.comwikipedia.orgnrochemistry.comchemistrysteps.comjk-sci.com In the context of this compound biosynthesis, the N-oxide of a protopine-type alkaloid could undergo an intramolecular rearrangement. This type of reaction is known to proceed through a five-membered cyclic transition state. wikipedia.orgchemistrysteps.com

A 1,3-dipolar cycloaddition is another powerful chemical transformation that forms five-membered heterocyclic rings. nih.govnih.govcore.ac.ukmdpi.com It is conceivable that an enzymatic process could facilitate an intramolecular cycloaddition within a protopine-derived intermediate to generate the spiro-fused ring system of this compound. However, it is crucial to emphasize that the involvement of Cope eliminations and 1,3-dipolar cycloadditions in the biosynthesis of this compound remains hypothetical and awaits experimental verification.

Molecular Biological and Genetic Approaches to Biosynthetic Pathway Analysis

The elucidation of the genetic and molecular underpinnings of this compound biosynthesis is an area of active research. While specific studies on this compound are limited, general approaches in the field of plant alkaloid biosynthesis can be applied.

Transcriptome analysis of Fumaria species, such as Fumaria officinalis and Fumaria vaillantii, can identify candidate genes involved in the biosynthesis of this compound and other alkaloids. tubitak.gov.trtubitak.gov.trnih.gov By comparing the gene expression profiles of high and low alkaloid-producing tissues or plants under different environmental conditions, researchers can identify genes encoding enzymes, transcription factors, and transporters involved in the pathway.

Once candidate genes are identified, their functions can be verified through various techniques, including:

Virus-Induced Gene Silencing (VIGS): To transiently silence the expression of a target gene and observe the effect on the accumulation of this compound and its precursors.

Stable Genetic Transformation: Using Agrobacterium tumefaciens-mediated transformation to create transgenic plants with either silenced or overexpressed candidate genes.

Heterologous Expression: Expressing candidate genes in microbial systems (e.g., E. coli, Saccharomyces cerevisiae) or other plant systems to characterize the enzymatic activity of the encoded proteins.

These molecular and genetic tools are essential for definitively identifying the enzymes responsible for the later, more specific steps in this compound biosynthesis and for understanding the regulation of this important metabolic pathway.

Synthetic Methodologies and Analog Development of Fumaramine

Strategies for Total Synthesis of Fumaramine and its Core Scaffolds

Information regarding the total synthesis of this compound and the specific strategies employed to construct its core scaffold is not described in the currently available scientific literature. While the synthesis of other alkaloids has been a subject of extensive research, leading to innovative synthetic methodologies, these have not been specifically applied to this compound according to the available data.

Development of Biomimetic Synthetic Routes

There is no available research detailing the development of biomimetic synthetic routes for this compound. Biomimetic synthesis, which mimics the natural biosynthetic pathways of a compound, often provides elegant and efficient strategies for constructing complex natural products. However, the application of this approach to this compound has not been reported.

Chemical Derivatization and Analogue Generation

Specific studies focused on the chemical derivatization of this compound to generate a library of analogs are not present in the current body of scientific literature. Such studies are crucial for exploring the chemical space around a natural product and for developing compounds with potentially improved biological activities.

Exploration of this compound Derivatives (e.g., N-substituted variations)

There is no documented exploration of this compound derivatives, including N-substituted variations. The synthesis and evaluation of such derivatives would be a critical step in understanding the structure-activity relationships of this alkaloid.

Mechanistic Studies of Synthetic Reactions

Without established synthetic routes for this compound, there are consequently no mechanistic studies available for the reactions that would be involved in its synthesis. Mechanistic investigations are fundamental to understanding reaction outcomes and optimizing synthetic strategies.

Structure-Activity Relationship (SAR) Studies based on Synthetic Modifications

Structure-activity relationship (SAR) studies for this compound, which would be based on the biological evaluation of its synthetic analogs, have not been reported. SAR studies are essential for identifying the key structural features of a molecule that are responsible for its biological activity and for guiding the design of more potent and selective compounds.

Molecular and Cellular Pharmacology of Fumaramine

Investigation of Molecular Targets and Ligand-Receptor Interactions

Enzyme Modulation by Fumaramine

Fumaric acid and its derivatives have been shown to modulate the activity of specific enzymes. A key target is Dopamine (B1211576) β-monooxygenase (also known as Dopamine β-hydroxylase), an enzyme that catalyzes the conversion of dopamine to noradrenaline. nih.govmedchemexpress.com Fumarate (B1241708) is considered a cofactor for this enzyme. medchemexpress.com

In vitro studies have demonstrated that fumarate activates Dopamine β-monooxygenase. nih.govportlandpress.com The mechanism of this activation is twofold. Firstly, fumarate perturbs the pKa of an ionizable residue in the enzyme's active site from a range of 5.6-5.8 to 6.6-6.8. nih.gov This shift ensures the residue remains protonated over a wider pH range, keeping the enzyme optimally active. nih.gov Secondly, fumarate enhances the binding of the dopamine substrate by decreasing its release rate from the enzyme-substrate complex. nih.gov This is proposed to occur through an electrostatic stabilization of bound cationic charges by the dianionic form of fumarate. nih.gov An electrostatic model suggests an interaction between the amine group of the enzyme-bound substrate and a carboxylate group of fumarate, which may also facilitate efficient electron transfer between the enzyme's active-site copper centers. portlandpress.com

The modulatory effects on Dopamine β-monooxygenase are summarized in the table below.

| Enzyme Target | Modulatory Effect | Mechanism of Action |

| Dopamine β-monooxygenase | Activation | 1. Perturbs active site pKa for optimal activity over a wider pH range. nih.gov2. Decreases dopamine release rate, increasing substrate binding affinity. nih.gov3. Electrostatic stabilization of the enzyme-substrate complex. nih.govportlandpress.com |

Receptor Binding and Signaling Pathway Perturbations

The primary bioactive metabolite of fumaric acid esters, monomethyl fumarate (MMF), has been identified as a potent agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), a G protein-coupled receptor. frontiersin.orgnih.govnih.govfrontiersin.org HCAR2 is expressed on various immune cells, including neutrophils, dendritic cells, and macrophages. frontiersin.orgnih.gov

The binding of MMF to HCAR2, which is coupled to Gi-type G proteins, triggers distinct downstream signaling pathways that can result in context-dependent anti-inflammatory or pro-inflammatory effects. frontiersin.orgjci.org

Anti-inflammatory Pathway: In certain cellular contexts, such as activated microglia, MMF binding to HCAR2 prompts the activation of the AMP-activated protein kinase (AMPK)/Sirtuin1 (Sirt1) axis. frontiersin.org This leads to the inhibition of the pro-inflammatory NF-κB pathway. frontiersin.orgnih.gov

Pro-inflammatory Pathway: In other cells, such as keratinocytes and Langerhans cells, HCAR2 activation by MMF induces the cyclooxygenase-2 (COX-2)-mediated synthesis of prostaglandins. frontiersin.org This pathway is responsible for the flushing effect observed with fumarate therapy. frontiersin.org

Activation of HCAR2 is required for the therapeutic effects of dimethyl fumarate (DMF) observed in preclinical models of experimental autoimmune encephalomyelitis (EAE). frontiersin.orgnih.govjci.org In these models, the protective effect of DMF was absent in HCAR2-deficient mice, highlighting the critical role of this receptor interaction. frontiersin.orgjci.org

In Vitro Cellular Activity Profiles

Cellular Migration Modulation in Preclinical Models

Fumaric acid esters (FAEs) have been demonstrated to modulate cellular migration in various preclinical models, particularly those involving cancer and inflammation. In vitro studies using the B16BL6 melanoma cell line showed that dimethyl fumarate (DMF) inhibited cell invasion and metastasis. nih.gov This effect was attributed to the suppression of the expression and activity of matrix metalloproteinases and the inhibition of the nuclear entry of NF-kappaB/p65. nih.gov

In the context of inflammation, FAEs impact the migration and tissue infiltration of immune cells. The therapeutic effects of DMF in preclinical EAE models are linked to a reduction in the infiltration of neutrophils, microglia, and macrophages into inflamed central nervous system lesions. frontiersin.orgnih.gov This inhibition of immune cell recruitment is dependent on the HCAR2 receptor. frontiersin.orgjci.org Specifically, MMF was shown to impair the migration and adhesion of neutrophils in a HCAR2-dependent manner. frontiersin.orgjci.org FAEs also inhibit the expression of adhesion molecules such as ICAM-1 and VCAM-1 on endothelial cells, which is a critical step for leukocyte recruitment to tissues. medicaljournals.se

Antioxidant Mechanisms at the Cellular Level

A primary mechanism of action for fumaric acid esters is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. nih.govnih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant, anti-inflammatory, and cytoprotective genes. nih.govnih.gov

Both dimethyl fumarate (DMF) and its metabolite monomethyl fumarate (MMF) activate the Nrf2 pathway. nih.govnih.gov They do so by acting as electrophiles that react with thiol groups on the Nrf2 inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), via a Michael-type addition. nih.govnih.gov This covalent modification, specifically S-alkylation, of Keap1 prevents it from targeting Nrf2 for degradation. nih.govnih.gov This allows Nrf2 to stabilize, translocate to the nucleus, and initiate the transcription of its target genes. nih.gov

While both DMF and MMF activate Nrf2, their effects on cellular glutathione (B108866) (GSH), a major intracellular antioxidant, differ. Nrf2 activation by DMF is associated with a dose-dependent depletion of intracellular GSH. nih.govnih.gov In contrast, MMF can activate the Nrf2 pathway without depleting GSH. nih.gov Studies have also investigated the link between FAEs and Forkhead box O (FOXO) transcription factors, another key pathway in the cellular stress response. researchgate.net However, in cultured human hepatoma cells, FAEs were found to stimulate NRF2 stabilization and target gene upregulation without causing significant activation of FOXO-dependent gene expression. researchgate.net

Antimicrobial Activity against Specific Microorganisms in In Vitro Systems

Pure fumaric acid has demonstrated potent antimicrobial activity against a range of pathogenic and opportunistic bacteria and fungi in in vitro systems. medicinescience.orgresearchgate.net Its efficacy has been quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. medicinescience.org

Studies show that bacterial cells are significantly more sensitive to fumaric acid than fungal cells. medicinescience.orgresearchgate.net Fumaric acid has been found to be effective against several gram-negative and gram-positive bacteria. medicinescience.org It also exhibits activity against various Candida species, which are common opportunistic fungal pathogens. medicinescience.orgresearchgate.net The antimicrobial activity of fumaric acid against Campylobacter species has also been documented. nih.govplos.org

The table below summarizes the in vitro antimicrobial activity of fumaric acid against specific microorganisms.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Gram-positive Bacteria | 75 µg/mL medicinescience.orgresearchgate.net |

| Escherichia coli | Gram-negative Bacteria | 150 µg/mL medicinescience.orgresearchgate.net |

| Klebsiella pneumoniae | Gram-negative Bacteria | 150 µg/mL medicinescience.orgresearchgate.net |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 150 µg/mL medicinescience.orgresearchgate.net |

| Enterobacter aerogenes | Gram-negative Bacteria | 150 µg/mL medicinescience.orgresearchgate.net |

| Campylobacter jejuni | Gram-negative Bacteria | 256 mmol/L nih.govplos.org |

| Campylobacter coli | Gram-negative Bacteria | 256 mmol/L nih.govplos.org |

| Candida parapsilosis | Fungus (Yeast) | 1.172 mg/mL medicinescience.orgresearchgate.net |

| Candida albicans | Fungus (Yeast) | 4.687 mg/mL medicinescience.orgresearchgate.net |

| Candida glabrata | Fungus (Yeast) | 4.687 mg/mL medicinescience.orgresearchgate.net |

| Candida tropicalis | Fungus (Yeast) | 9.375 mg/mL medicinescience.orgresearchgate.net |

| Candida krusei | Fungus (Yeast) | 37.5 mg/mL medicinescience.orgresearchgate.net |

Based on a comprehensive review of the available scientific literature, there is a significant lack of specific research focused solely on the molecular and cellular pharmacology of the isolated alkaloid, this compound.

Scientific investigations have primarily centered on the broader extracts of the Fumaria species (e.g., Fumaria officinalis, Fumaria indica), from which this compound is derived. These extracts contain a complex mixture of numerous alkaloids—such as protopine (B1679745) and fumarine—as well as flavonoids and phenolic compounds. While these crude extracts have shown promise in studies related to anti-inflammatory and hepatoprotective activities, the current body of research does not isolate or define the specific mechanistic contributions of this compound to these effects.

Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline focusing exclusively on this compound's cellular pharmacology, hepatoprotective mechanisms, and enzyme metabolism. Attributing the observed effects of the entire plant extract to this single compound would be scientifically unfounded.

Further research is required to isolate this compound and characterize its distinct pharmacological profile at the molecular and cellular levels to fulfill the specific inquiries outlined.

Advanced Analytical Methodologies for Fumaramine Research

Chromatographic Techniques for Isolation and Quantification in Research Samples

Chromatography plays a central role in separating fumaramine from other co-occurring compounds in research samples, such as plant extracts which contain a variety of alkaloids and other phytochemicals. nih.govdergipark.org.trnih.govresearchgate.net Different chromatographic techniques offer varying degrees of resolution, sensitivity, and suitability depending on the research objective.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

HPLC and UPLC-MS/MS are powerful techniques widely used for the analysis of various compounds, including alkaloids like this compound. scholarsresearchlibrary.comfrontiersin.org These methods offer high resolution and sensitivity, making them suitable for both the isolation and precise quantification of this compound in complex matrices. UPLC-MS/MS, in particular, provides enhanced sensitivity and selectivity through the coupling of ultra-high performance liquid chromatography with tandem mass spectrometry, allowing for the detection and quantification of analytes at very low concentrations and providing structural information through fragmentation patterns. frontiersin.orgresearchgate.netchromatographyonline.com While the provided search results discuss the application of UPLC-MS/MS for other compounds like lacosamide (B1674222) and phenicol drugs, the principles of high sensitivity, selectivity, and the ability to analyze complex samples are directly applicable to this compound research. frontiersin.orgresearchgate.net The use of specific columns and optimized mobile phases is critical to achieve effective separation of this compound from related alkaloids and matrix components.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and relatively rapid chromatographic technique used for the separation and analysis of compounds in research. nih.gov It is often employed as a preliminary or complementary technique to HPLC. nih.gov HPTLC involves the separation of compounds on a stationary phase coated on a plate, with subsequent detection and quantification, often densitometrically. nih.govdergipark.org.trnih.gov Studies on Fumaria species have utilized HPTLC for the analysis of alkaloids, demonstrating its utility in separating components within plant extracts. nih.govdergipark.org.trnih.gov For instance, HPTLC has been used for the quantitative determination of protopine (B1679745) in Fumaria indica, with method validation covering parameters like linearity, precision, and specificity. nih.govresearchgate.net This suggests HPTLC can be adapted for the analysis of this compound, which is also present in these plants. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Analysis

GC/MS is a valuable technique for the analysis of volatile and semi-volatile compounds, and it is widely used in metabolomics research to identify and quantify metabolites. researchgate.netazolifesciences.commdpi.comnih.gov While this compound itself may require derivatization to enhance its volatility for GC analysis, GC/MS can be applied to study the metabolic fate of this compound by analyzing its potential metabolic products. researchgate.netnih.gov The technique involves the separation of analytes in the gas phase followed by detection and identification based on their mass spectra. azolifesciences.com GC/MS-based metabolomics allows for the analysis of a wide range of small molecules and can provide insights into the biochemical pathways affected by a compound. researchgate.netmdpi.comnih.gov Derivatization, such as trimethylsilylation, is often necessary to make polar metabolites amenable to GC/MS analysis. researchgate.netnih.gov

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity in Research Contexts

Derivatization is a process that modifies the chemical structure of an analyte to improve its chromatographic behavior or detection properties. In the context of this compound analysis, particularly for techniques like GC/MS where volatility is required, or to enhance sensitivity and selectivity in LC-based methods, derivatization strategies can be employed. researchgate.netnih.gov For GC/MS, derivatization makes polar compounds more volatile. researchgate.netnih.gov For LC-MS/MS, derivatization can introduce functional groups that improve ionization efficiency or provide characteristic fragmentation patterns, leading to enhanced sensitivity and selectivity for targeted analysis. While specific derivatization strategies for this compound were not detailed in the provided search results, the general principle of derivatization for improving analytical performance in chromatographic and mass spectrometric methods is well-established in the analysis of various compounds, including metabolites and pharmaceutical substances. researchgate.netnih.govresearchgate.net

Method Validation and Robustness Studies for Research Applications

Method validation is a critical process in analytical chemistry to ensure that an analytical procedure is suitable for its intended purpose. lcms.czdemarcheiso17025.comfda.goveuropa.eu For this compound research, validating the analytical methods used for its quantification and identification is essential to ensure the reliability and accuracy of the research findings. Key validation parameters typically include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.netfda.goveuropa.eu Robustness studies are an integral part of method validation, assessing the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. lcms.czdemarcheiso17025.comfda.goveuropa.euroutledge.com Evaluating robustness during method development helps identify parameters that need to be tightly controlled to ensure reliable results during normal usage. europa.euroutledge.com Studies on the validation of analytical methods for compounds found in Fumaria species, such as the HPTLC method for protopine, demonstrate the application of these principles, including the assessment of linearity, precision, accuracy, LOD, LOQ, and robustness using statistical designs. nih.govresearchgate.net These validation and robustness studies are crucial for establishing confidence in the analytical data obtained for this compound in research. lcms.czdemarcheiso17025.comfda.goveuropa.euroutledge.com

Computational and in Silico Modeling of Fumaramine

Molecular Docking and Dynamics Simulations with Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to form a stable complex nih.gov. This is particularly useful in drug discovery to predict how a small molecule ligand, such as fumaramine, might bind to a protein target. Molecular dynamics (MD) simulations extend docking studies by simulating the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and conformational changes nih.govbiorxiv.org.

Studies involving molecular docking of compounds, including isoquinoline (B145761) alkaloids, have investigated their interactions with biological targets such as cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.netresearchgate.net. These studies aim to understand the binding modes and affinities, which can correlate with experimental inhibitory activity researchgate.net. Hydrophobic and hydrophilic interactions between the compounds and residues in the active site are key factors in binding researchgate.net. For instance, some studies have shown stronger interactions with BChE compared to AChE, potentially due to differences in the active site size researchgate.net.

While direct molecular dynamics simulations specifically on this compound were not extensively detailed in the search results, MD simulations are commonly used in conjunction with docking to validate binding poses and assess complex stability over time biorxiv.orgdergipark.org.tr. This involves simulating the system (e.g., protein-ligand complex) in a simulated environment, often including solvent and ions, to observe its dynamic behavior biorxiv.org. Analysis of MD trajectories can provide information on RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation), indicating the stability and flexibility of the protein-ligand complex biorxiv.orgdergipark.org.tr.

Predicted biological targets for compounds, including alkaloids, can be explored through various in silico methods researchgate.netnih.gov. Target fishing and pharmacological profiling studies can indicate potential biological targets for a compound mdpi.comresearchgate.net. For example, studies on other alkaloids have identified targets related to cancer, neurodegeneration, and inflammation researchgate.net.

Quantum Chemical Calculations for Understanding Molecular Interactions and Reactivity

Quantum chemical calculations, often based on Density Functional Theory (DFT), are employed to investigate the electronic structure, properties, and reactivity of molecules mdpi.comnih.govnih.gov. These calculations can provide detailed information about molecular geometry, charge distribution, and the nature of intramolecular and intermolecular interactions mdpi.comresearchgate.net.

In the context of alkaloids, quantum chemical calculations have been used to study transannular interactions in medium-sized ring systems, which can influence molecular conformation and electron distribution mdpi.comresearchgate.net. While early structural considerations for this compound involved a hypothetical medium-sized ring system, later studies using quantum chemical calculations and other methods revised this, placing it in the phthalideisoquinoline group mdpi.comresearchgate.net.

DFT calculations can help understand the strength and type of interactions within a molecule, such as those involving nitrogen atoms and other functional groups mdpi.comresearchgate.net. These interactions can impact the molecule's shape and the electrostatic potential on its surface, which are crucial factors in how the molecule might interact with biological targets mdpi.com. For example, studies have explored how varying substituents can influence transannular interactions and the resulting molecular properties mdpi.com.

Quantum chemical calculations can also be used to determine properties like dipole moments and analyze bond lengths and angles, providing a detailed picture of the molecule's structure and potential reactivity nih.gov. Molecular electrostatic potential maps (MEP) derived from these calculations can illustrate the most reactive areas of a molecule, indicating regions likely to be involved in interactions nih.gov.

Structure-Based Virtual Screening for Identification of Novel Binding Partners

Structure-based virtual screening (SBVS) is a computational technique used to search large databases of chemical compounds to identify potential ligands that are likely to bind to a specific protein target with a known three-dimensional structure nih.govresearchgate.netnih.gov. This approach utilizes algorithms that dock the compounds into the target's binding site and estimate their binding affinity nih.govnih.gov.

SBVS plays a significant role in drug discovery by prioritizing compounds for experimental testing, thus saving time and resources nih.govresearchgate.net. The process typically involves preparing the protein structure and the ligand database for docking researchgate.net. Docking simulations then predict the binding poses and scores for each compound nih.govnih.gov.

While specific studies detailing SBVS using this compound as the screening compound were not found, the methodology is widely applicable to identify novel binding partners for a target protein by screening libraries of compounds, including natural products and alkaloids nih.govnih.gov. Conversely, if the structure of this compound's biological target were known, SBVS could be used to find other compounds that bind to the same target.

Hybrid virtual screening protocols combining structure-based methods with other techniques like pharmacophore modeling are also employed to improve the accuracy and efficiency of identifying potential drug candidates nih.gov.

Pharmacophore Modeling and Ligand-Based Design for this compound Analogues

Pharmacophore modeling is a technique that describes the essential features of a molecule in three-dimensional space that are required for it to exhibit a particular biological activity nih.govyoutube.comnih.gov. These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups, along with their spatial arrangement nih.gov.

Pharmacophore models can be generated using either structure-based or ligand-based approaches nih.gov. Structure-based pharmacophores are derived from the 3D structure of the target protein and its binding site nih.gov. Ligand-based pharmacophores are generated from a set of known active compounds that bind to the same target, identifying the common features necessary for activity nih.gov.

For this compound, if a set of structurally related compounds with known biological activity were available, ligand-based pharmacophore modeling could be used to define the key features responsible for that activity. This model could then be used as a query to screen databases for new compounds with similar pharmacophoric features, potentially leading to the identification of novel analogues with similar or improved activity nih.govnih.gov.

Pharmacophore models are frequently used in virtual screening to filter large databases of compounds before or after molecular docking, helping to enrich the selection of likely active molecules nih.govnih.govnih.gov. They can also inform ligand-based drug design, where new molecules are designed based on the pharmacophore model to optimize interactions with the target nih.gov.

While specific pharmacophore modeling studies focused solely on this compound were not identified, the principles of pharmacophore modeling and ligand-based design are applicable to the development of this compound analogues if sufficient activity data for related compounds were available nih.gov. This approach would involve identifying the critical structural and chemical features of this compound and its analogues that contribute to their biological effects and using this information to design novel compounds with enhanced properties.

Future Directions and Emerging Research Avenues for Fumaramine

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

The complete biosynthetic pathway of Fumaramine, like many complex isoquinoline (B145761) alkaloids, remains largely uncharacterized. Future research will focus on identifying the specific genes and enzymes responsible for its formation. This endeavor is critical for understanding its natural production and for enabling biotechnological synthesis.

Genome Mining and Gene Cluster Identification: A primary strategy involves genome mining of the source organism. Advances in DNA sequencing and bioinformatics allow researchers to scan entire genomes for biosynthetic gene clusters (BGCs)—groups of genes physically clustered together that collectively encode the pathway for a natural product. nih.govescholarship.org By searching for genes with sequence similarity to known enzymes in alkaloid biosynthesis (e.g., tyrosine/DOPA decarboxylase, norcoclaurine synthase, cytochrome P450s, and methyltransferases), scientists can identify the putative this compound BGC. microbiologyresearch.orgnih.govfrontiersin.org This approach has been successfully used to uncover the BGCs for other complex alkaloids, revealing the genetic blueprint for their creation. nih.govresearchgate.net

Functional Genomics and Heterologous Expression: Once a candidate BGC is identified, its function must be confirmed. This is typically achieved through functional genomics techniques, such as gene inactivation and heterologous expression. mdpi.com By systematically knocking out genes within the cluster and observing the resulting changes in metabolite production, researchers can assign functions to specific enzymes. Furthermore, the entire proposed BGC can be transferred into a well-characterized microbial host, such as Saccharomyces cerevisiae (yeast) or Aspergillus nidulans, to see if it can produce this compound. mdpi.com This not only validates the pathway but also creates an engineered microbial factory for sustainable production. frontiersin.org Key enzymes, particularly the specialized cytochrome P450 monooxygenases that often catalyze unique ring formations and functional group modifications in alkaloid biosynthesis, will be of particular interest. researchgate.net

Table 1: Key Enzyme Families in Isoquinoline Alkaloid Biosynthesis and Their Potential Roles for this compound

| Enzyme Family | General Function in Alkaloid Biosynthesis | Potential Role in this compound Pathway |

| Tyrosine Decarboxylase (TYDC) | Converts L-tyrosine to tyramine, a primary precursor. nih.gov | Initiating the pathway by providing a core building block. |

| Norcoclaurine Synthase (NCS) | Catalyzes the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form the core isoquinoline scaffold. frontiersin.org | Formation of the fundamental isoquinoline structure of this compound. |

| Cytochrome P450s (CYPs) | Catalyze a wide range of oxidative reactions, including hydroxylations, C-C phenol coupling, and methylenedioxy bridge formation. nih.govresearchgate.net | Responsible for the specific structural decorations and stereochemistry of the this compound molecule. |

| N- and O-Methyltransferases (NMTs/OMTs) | Transfer methyl groups to nitrogen and oxygen atoms, respectively, modifying solubility and biological activity. frontiersin.orgmdpi.com | Adding specific methyl groups present in the final this compound structure. |

| Berberine Bridge Enzyme (BBE) | Forms a key carbon-carbon bond to create the berberine bridge structure in related alkaloids. frontiersin.org | Potential involvement in forming specific ring systems within the this compound scaffold. |

Rational Design and Synthesis of this compound Analogues with Tailored Molecular Selectivity

To improve the therapeutic potential of this compound, future work will involve the rational design and chemical synthesis of novel analogues with enhanced molecular selectivity. The goal is to create new molecules that bind more specifically to their intended biological targets, thereby increasing efficacy and reducing potential off-target effects. rsc.org

Structure-Activity Relationship (SAR) Studies: A foundational step is to establish a clear structure-activity relationship (SAR). This involves synthesizing a library of this compound derivatives with systematic modifications to different parts of the molecule and evaluating how these changes affect biological activity. rsc.org This process identifies the key pharmacophores—the essential structural features required for activity.

Computational Modeling and In Silico Design: Leveraging computational tools, researchers can model the interaction between this compound and its putative protein target. By analyzing the three-dimensional structure of the binding site, new analogues can be designed in silico to optimize interactions. acs.org Strategies include introducing new functional groups to form additional hydrogen bonds, exploiting unique pockets within the target protein to enhance shape complementarity, or altering electrostatic properties to improve binding affinity and selectivity over other related proteins. acs.org For instance, if the target is a kinase, analogues can be designed to fit the specific ATP binding pocket of the target kinase while clashing with the slightly different pockets of off-target kinases. acs.org

Synthetic Strategies: The development of flexible and efficient synthetic routes is paramount. oup.com Modern synthetic organic chemistry offers powerful tools, such as stereoselective synthesis and chemoenzymatic methods, to construct complex alkaloid cores and their analogues. rsc.orgnih.gov A unified synthetic strategy that allows for the creation of diverse analogues from a common intermediate would be highly valuable, enabling the rapid exploration of chemical space around the this compound scaffold. nih.gov

Table 2: Strategies for Rational Design of this compound Analogues

| Design Strategy | Principle | Desired Outcome |

| Shape Complementarity | Modify substituents to better fit the topology of the target's binding pocket. | Increased binding affinity and selectivity against targets with different pocket shapes. acs.org |

| Electrostatic Optimization | Introduce or modify charged groups to enhance electrostatic interactions with key amino acid residues in the target. | Improved binding potency and selectivity, potentially through repulsion with residues in off-target proteins. acs.org |

| Exploiting Protein Flexibility | Design analogues that bind to a specific conformation of the target protein that is less accessible to off-target proteins. | High degree of selectivity by targeting unique conformational states. acs.org |

| Bioisosteric Replacement | Replace functional groups with other groups that have similar physical or chemical properties but may improve pharmacological or pharmacokinetic profiles. | Enhanced activity, reduced toxicity, or improved metabolic stability. |

| Scaffold Hopping | Replace the core this compound structure with a novel scaffold while retaining the key pharmacophoric elements. | Discovery of novel chemical classes with similar activity but potentially different intellectual property and pharmacokinetic profiles. |

Development of Advanced Bioanalytical Platforms for Complex Biological Matrix Analysis in Preclinical Research

To accurately assess the pharmacokinetics (what the body does to a drug) and pharmacodynamics (what a drug does to the body) of this compound and its newly synthesized analogues, robust and sensitive bioanalytical methods are essential. Preclinical research relies on the precise quantification of these compounds in complex biological matrices such as blood, plasma, and tissue. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantitative bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). tmu.edu.twresearchgate.net This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. tmu.edu.tw Future research will focus on developing and validating a dedicated LC-MS/MS method for this compound. This involves optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering components from the biological matrix. nih.gov The method must be rigorously validated according to regulatory guidelines, establishing its linearity, accuracy, precision, and stability to ensure reliable data. mdpi.comfoundryjournal.net

High-Resolution Mass Spectrometry (HRMS): For metabolite identification, high-resolution mass spectrometry platforms (e.g., Q-TOF or Orbitrap) are invaluable. These instruments provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown metabolites. frontiersin.org By comparing the fragmentation patterns of the parent drug with its metabolites, researchers can elucidate the metabolic pathways of this compound, identifying how the compound is modified and cleared by the body. nih.gov

Microsampling Techniques: To align with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research, the use of microsampling techniques is emerging. nih.gov Techniques like volumetric absorptive microsampling (VAMS) allow for the collection of very small, accurate volumes of blood (e.g., 10-20 µL), reducing the stress on laboratory animals and enabling more comprehensive time-course studies from a single animal. nih.gov Developing methods to analyze this compound from these microsamples will be a key advancement.

Table 3: Key Bioanalytical Platforms and Their Applications for this compound Research

| Platform | Technique | Primary Application | Key Advantages |

| Quantitative Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantifying this compound and its analogues in plasma, tissue, etc., for pharmacokinetic studies. researchgate.net | High sensitivity, high specificity, wide dynamic range, robustness. tmu.edu.tw |

| Metabolite Identification | High-Resolution Mass Spectrometry (HRMS) | Identifying and structurally characterizing metabolites of this compound in biological samples. frontiersin.org | High mass accuracy for formula determination, detailed fragmentation data for structural elucidation. |

| High-Throughput Screening | Ultra-High-Performance Liquid Chromatography (UHPLC) | Rapid analysis of large numbers of samples from screening assays or pharmacokinetic studies. | Faster run times, higher resolution, and reduced solvent consumption compared to conventional HPLC. bio-integration.org |

| Sample Collection | Volumetric Absorptive Microsampling (VAMS) | Collection of small, precise volumes of blood for pharmacokinetic analysis, especially in animal studies. nih.gov | Minimally invasive, reduces animal use, simplifies sample collection and storage. |

Integration of Multi-Omics Approaches to Uncover Broader Biological Networks Influenced by this compound

Beyond the traditional "one-drug-one-target" paradigm, the future of pharmacology lies in understanding how a compound affects the entire biological system. healthcare-bulletin.co.uk The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic, systems-level view of this compound's biological impact. researchgate.netnih.gov

Network Pharmacology: This approach uses computational tools to map the complex interactions between drug molecules, their protein targets, and the broader network of genes and pathways involved in a disease. nih.govjpub.org By analyzing the effects of this compound on the cellular interactome, network pharmacology can help predict its mechanism of action, identify potential new therapeutic targets, explain polypharmacological effects (activity at multiple targets), and anticipate potential side effects. healthcare-bulletin.co.uk For example, treating cells with this compound and then analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal which signaling pathways are most significantly perturbed. mdpi.com

Metabolomics: As the downstream output of all cellular processes, the metabolome provides a functional readout of the physiological state of a cell or organism. nih.gov Untargeted metabolomics, often performed using LC-MS, can reveal comprehensive changes in the levels of endogenous small molecules (e.g., lipids, amino acids, sugars) following this compound treatment. This can uncover unexpected effects on metabolic pathways that may be central to the compound's therapeutic action or toxicity. uic.edu

Integrated Data Analysis: The ultimate power of a multi-omics approach comes from integrating these diverse datasets. researchgate.net By combining information on gene expression, protein abundance, and metabolite levels, researchers can construct detailed models of the biological networks influenced by this compound. mdpi.com This integrated systems biology approach can provide a much deeper and more nuanced understanding of its mechanism of action than any single methodology alone, paving the way for more effective and personalized therapeutic strategies. mdpi.com

Q & A

Q. What methodologies are recommended for the structural elucidation of Fumaramine in natural product isolation studies?

To confirm this compound’s structure, researchers should combine spectroscopic techniques (e.g., NMR for proton/carbon assignments , mass spectrometry for molecular weight) with chromatographic methods (HPLC for purity validation ). X-ray crystallography is critical for absolute configuration determination. Cross-referencing spectral data with existing databases (e.g., PubChem, SciFinder) ensures consistency with prior literature . For natural product studies, reproducibility requires detailed documentation of extraction solvents, column conditions, and spectral parameters in tabular form (Table 1) .

Table 1 : Example Data Structure for Spectroscopic Analysis of this compound

| Technique | Parameters | Observed Value | Reference Value |

|---|---|---|---|

| -NMR | δ 7.25 (s, 1H, aromatic) | 7.23–7.27 | |

| HRMS | [M+H] m/z 280.1543 | 280.1540 |

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

Synthesis optimization requires systematic screening of reaction conditions (temperature, catalysts, solvents) using Design of Experiments (DoE) frameworks . Kinetic studies (e.g., HPLC monitoring ) identify rate-limiting steps. For scalability, prioritize green chemistry principles (e.g., aqueous-phase reactions) and validate intermediates via FTIR and -NMR . Document yield percentages, purification methods, and side products in a comparative table to highlight improvements over existing protocols (Table 2) .

Advanced Research Questions

Q. How should contradictory pharmacological data for this compound be analyzed in preclinical studies?

Contradictions (e.g., varying IC values across assays) require reassessment of experimental variables:

- Biological models : Compare cell lines (e.g., HepG2 vs. primary hepatocytes) for metabolic activity differences .

- Assay conditions : Control for pH, incubation time, and solvent interference (e.g., DMSO cytotoxicity at >0.1% ).

- Statistical rigor : Apply ANOVA with post-hoc tests to evaluate significance thresholds (p < 0.01 recommended ). Publish raw data alongside processed results to enable meta-analyses .

Q. What computational strategies validate this compound’s target binding in silico?

Molecular docking (AutoDock Vina, Schrödinger) paired with molecular dynamics simulations (GROMACS) assesses binding affinity and stability . Validate predictions using:

Q. How do stability studies under varying pH and temperature conditions inform this compound’s formulation design?

Conduct accelerated stability testing (ICH Q1A guidelines ):

- pH range : 1.2 (gastric) to 7.4 (blood) over 24–72 hours.

- Temperature : 25°C, 40°C, and 60°C with humidity control. Analyze degradation products via LC-MS and quantify stability using Arrhenius equation kinetics . Results should guide excipient selection (e.g., buffers for pH-sensitive formulations) .

Methodological Frameworks

What criteria define a rigorous research question for this compound-based studies?

Apply the FINERMAPS framework :

- Feasible : Ensure access to this compound analogs and analytical tools.

- Novel : Address gaps (e.g., unexplored mechanisms in cancer pathways).

- Ethical : Comply with ICH guidelines for preclinical testing .

- Actionable : Design experiments with clear milestones (e.g., synthesis → in vitro → in vivo ).

Q. How should researchers structure a manuscript on this compound’s bioactivity for high-impact journals?

Follow Pharmaceutical Research guidelines :

- Abstract : Highlight novelty (e.g., "First evidence of this compound’s anti-inflammatory role via NF-κB inhibition").

- Methods : Detail statistical packages (e.g., GraphPad Prism) and assay protocols.

- Tables/Figures : Use journal-specific templates for reproducibility (Fig. 1: Dose-response curves; Table 3: IC comparisons).

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.